molecular formula C4H4N2O4S2 B6261136 5-sulfamoyl-1,3-thiazole-4-carboxylic acid CAS No. 1461707-58-3

5-sulfamoyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B6261136
CAS No.: 1461707-58-3
M. Wt: 208.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-sulfamoyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the thiazole ring in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-sulfamoyl-1,3-thiazole-4-carboxylic acid typically involves the reaction of appropriate thiazole derivatives with sulfonamide reagents. One common method includes the reaction of 4-carboxy-1,3-thiazole with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-sulfamoyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted thiazole compounds, each with distinct chemical and physical properties.

Scientific Research Applications

5-sulfamoyl-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-sulfamoyl-1,3-thiazole-5-carboxylic acid
  • 2-sulfamoyl-1,3-thiazole-4-carboxylic acid
  • 5-sulfamoyl-2,3-thiazole-4-carboxylic acid

Uniqueness

5-sulfamoyl-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel derivatives with potential biological activities.

Properties

CAS No.

1461707-58-3

Molecular Formula

C4H4N2O4S2

Molecular Weight

208.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.